molecular formula C11H11F3N2O2 B2696195 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one CAS No. 2201693-38-9

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one

Cat. No.: B2696195
CAS No.: 2201693-38-9
M. Wt: 260.216
InChI Key: FDRWVCKDWMECMO-UHFFFAOYSA-N
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Description

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidin-2-one moiety

Mechanism of Action

Mode of Action

The exact mode of action of 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is currently unknown due to the lack of specific information available . The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group or other substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is unique due to its combination of a trifluoromethyl group and a piperidin-2-one moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-9(16-6-7)18-8-2-1-5-15-10(8)17/h3-4,6,8H,1-2,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWVCKDWMECMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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